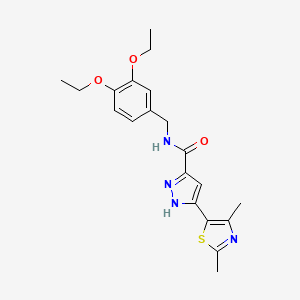

N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(3,4-diethoxyphenyl)methyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-5-26-17-8-7-14(9-18(17)27-6-2)11-21-20(25)16-10-15(23-24-16)19-12(3)22-13(4)28-19/h7-10H,5-6,11H2,1-4H3,(H,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAARHPOCRUIQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Thiazole Group: The thiazole moiety can be introduced via a cyclization reaction involving a thioamide and a haloketone.

Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using a suitable benzyl halide.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole carboxamides and heterocyclic derivatives from the evidence:

Key Observations :

- Heterocyclic Influence: The target’s thiazole ring (vs. phenyl, cyano, or pyridyl groups in analogs) may confer distinct electronic and steric properties.

- Substituent Effects : The 3,4-diethoxybenzyl group likely increases lipophilicity (clogP ~3.5 estimated) compared to smaller substituents (e.g., phenyl in 3a), which could improve blood-brain barrier penetration. However, excessive lipophilicity may reduce aqueous solubility, a common issue in analogs like 5e .

- Synthetic Accessibility : The target’s synthesis would likely follow EDCI/HOBt-mediated coupling (as in ), but yields may vary due to steric demands of the diethoxybenzyl group.

Biological Activity

N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : 366.42 g/mol

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.

- Antimicrobial Activity : There is evidence to suggest that this compound has antimicrobial properties against various bacterial strains.

Cell Viability Assays

Cell viability assays are essential for determining the cytotoxic effects of compounds. The MTT assay is commonly used for this purpose.

| Assay Type | Description | Results |

|---|---|---|

| MTT Assay | Measures cell viability based on metabolic activity. | Significant reduction in viability observed at concentrations above 50 µM. |

| LDH Release | Assesses cytotoxicity by measuring lactate dehydrogenase release. | LDH levels increased significantly at higher concentrations, indicating cell membrane damage. |

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

| P. aeruginosa | 30 µg/mL |

Case Studies

- Case Study on Anticancer Activity : In a study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent inhibition of cell growth, with IC50 values ranging from 20 to 40 µM across different cell lines.

- Case Study on Antimicrobial Efficacy : A recent investigation demonstrated that the compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, starting with the preparation of the pyrazole and thiazole precursors. Key steps include:

- Coupling reactions between pyrazole-5-carboxylic acid derivatives and substituted benzylamines under peptide coupling agents (e.g., HATU or EDC) .

- Functional group protection/deprotection (e.g., ethoxy groups on the benzyl moiety), requiring anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

- Optimization parameters : Temperature (e.g., 0–60°C), solvent polarity, and catalysts (e.g., palladium for cross-coupling) to enhance yield and purity. Ultrasound-assisted methods may improve reaction rates .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity. For example, the diethoxybenzyl group’s methylene protons appear as a singlet near δ 4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths/angles, especially for the pyrazole-thiazole core, aiding in conformational analysis .

- HPLC : Monitors purity during synthesis (>95% purity threshold for biological assays) .

Q. What in vitro assays are typically used to evaluate its biological activity?

Initial screening includes:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .

- Antimicrobial susceptibility testing (MIC values via broth microdilution) .

- Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy?

- Orthogonal assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

- ADME studies : Assess solubility (via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) to identify pharmacokinetic bottlenecks .

- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity discrepancies .

Q. What computational approaches aid in understanding its structure-activity relationship (SAR)?

- Molecular docking : Predict binding modes to targets (e.g., using AutoDock Vina with crystal structures from the PDB) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to guide derivative design .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and interaction potential .

Q. What strategies are effective for elucidating its mechanism of action (MoA)?

- Target deconvolution : Combine siRNA knockdown screens with affinity chromatography to identify binding partners .

- Pathway analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated cells to map affected pathways .

- Cellular imaging : Confocal microscopy with fluorescent probes to track subcellular localization (e.g., mitochondrial targeting) .

Data Contradiction Analysis

Q. How should researchers address variability in reported biological activity across studies?

- Meta-analysis : Compare experimental conditions (e.g., cell line passage number, serum concentration in assays) .

- Batch consistency : Verify compound purity and stability (e.g., via accelerated degradation studies under varying pH/temperature) .

- Dose-response validation : Replicate studies using standardized protocols (e.g., CLIA guidelines for IC50 determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.